molecular formula C8H7NO4S B6256890 3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid CAS No. 856836-53-8

3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid

Cat. No.: B6256890
CAS No.: 856836-53-8
M. Wt: 213.2
InChI Key:
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Description

3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H7NO4S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with a thiol compound under specific conditions. One common method includes the use of thioglycolic acid as the thiol source. The reaction is usually carried out in the presence of a catalyst, such as a base, and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, involving steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl groups can be reduced to alcohols.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxymethylsulfanyl group can form bonds with various biomolecules, potentially inhibiting or modifying their activity. The pyridine ring can also interact with enzymes or receptors, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(carboxymethyl)sulfanyl]pyridine-3-carboxylic acid
  • Pyridine-2-carboxylic acid
  • Pyridine-3-carboxylic acid

Uniqueness

3-[(carboxymethyl)sulfanyl]pyridine-2-carboxylic acid is unique due to the specific positioning of the carboxymethylsulfanyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

856836-53-8

Molecular Formula

C8H7NO4S

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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